Dicyclopentylamine
Overview
Description
Dicyclopentylamine is an organic compound with the molecular formula C10H19N . It is a secondary amine, characterized by two cyclopentyl groups attached to a nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentylamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with cyclopentyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of cyclopentyl nitrile. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentyl nitrile.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of N-substituted cyclopentyl derivatives.
Scientific Research Applications
Dicyclopentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of dicyclopentylamine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A primary amine with one cyclopentyl group.
N-Cyclopentylcyclopentanamine: A compound with a similar structure but different functional groups.
Cyclopentanone: An oxidized form of cyclopentylamine.
Uniqueness
Dicyclopentylamine is unique due to its secondary amine structure, which imparts distinct chemical reactivity and stability compared to primary amines like cyclopentylamine. Its dual cyclopentyl groups also enhance its steric properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
N-cyclopentylcyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUBHCENZGYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289674 | |
Record name | Dicyclopentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20667-16-7 | |
Record name | Dicyclopentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicyclopentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclopentylcyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dicyclopentylamine influence the solid-state photoisomerization of the 2-cyanoethyl–isonicotinic acid–cobaloxime complex?
A1: this compound acts as a guest molecule, forming a host-guest complex with the 2-cyanoethyl–isonicotinic acid–cobaloxime complex []. This complex formation significantly impacts the photoisomerization rate of the 2-cyanoethyl group to the 1-cyanoethyl group upon exposure to light. The research suggests that the volume of the reaction cavity within the crystal structure, influenced by the presence of this compound, plays a crucial role in determining the reaction rate []. Larger cavities are linked to faster isomerization, indicating that the spatial constraints within the crystal lattice directly influence the reaction kinetics.
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